Product packaging for 3-Bromo-5-fluoroisatoic anhydride(Cat. No.:CAS No. 1343359-94-3)

3-Bromo-5-fluoroisatoic anhydride

Cat. No.: B2733916
CAS No.: 1343359-94-3
M. Wt: 260.018
InChI Key: YBUVMWGXKDHZOY-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Isatoic Anhydrides in Organic Synthesis

Isatoic anhydride (B1165640) and its derivatives are versatile and valuable precursors in the synthesis of a multitude of nitrogen-containing heterocyclic structures. researchgate.netresearchgate.net These scaffolds are of great interest due to their prevalence in medicinally and pharmaceutically important molecules. benthamdirect.com The isatoic anhydride ring system is a convenient starting point for creating compounds such as quinazolinones, quinazolines, benzodiazepines, and tryptanthrin (B1681603) derivatives. researchgate.netbenthamdirect.com

The introduction of halogen atoms onto the isatoic anhydride core significantly modifies its chemical reactivity and the properties of the resulting products. Halogenated isatins, precursors to the corresponding anhydrides, are known to be key intermediates in the synthesis of other heterocyclic frameworks. researchgate.netresearchgate.net The presence of halogens can influence the reaction pathways and allow for further functionalization, for instance, through transition-metal-catalyzed cross-coupling reactions. rsc.org Researchers have successfully used halogen-substituted isatoic anhydrides in electrochemical transformations to produce complex polycyclic fused quinazolinones. rsc.org Furthermore, substituted isatoic anhydrides have been investigated as selective inactivators of certain enzymes, such as trypsin-like serine proteases, highlighting their potential in designing highly specific enzyme inhibitors. nih.gov

Overview of Research Trajectories for Substituted Isatoic Anhydrides

Research involving substituted isatoic anhydrides is diverse and expanding, largely driven by their utility as synthetic intermediates. tezu.ernet.in Key research trajectories include:

Synthesis of Bioactive Heterocycles: A major focus is the use of substituted isatoic anhydrides to build complex molecules with potential biological activity. This includes the synthesis of quinazolinones, which exhibit a wide range of pharmacological properties like antibacterial, anti-inflammatory, anticonvulsant, and anticancer activities. benthamdirect.com

Development of Enzyme Inhibitors: As demonstrated by studies on serine protease inactivation, there is a clear research path towards designing highly selective enzyme inhibitors based on the isatoic anhydride scaffold. nih.gov The substituents on the aromatic ring play a critical role in achieving this selectivity.

Novel Synthetic Methodologies: Chemists are continuously developing new and more efficient ways to synthesize and utilize these anhydrides. This includes microwave-assisted protocols and electrochemical methods that offer greener and more economical routes to desired products. rsc.org The oxidation of substituted indoles and isatins is also a common strategy for their preparation. researchgate.netgoogle.comrsc.org

Materials Science: The enhanced stability conferred by fluorination suggests potential applications for polymers containing fluorinated aromatic architectures, pointing to another possible, albeit less explored, research avenue for these compounds. acs.orgnih.gov

Physicochemical Data of Related Isatoic Anhydrides

While specific experimental data for 3-Bromo-5-fluoroisatoic anhydride is scarce in the literature, the properties of related, commercially available isomers provide valuable context.

Property5-Fluoroisatoic Anhydride lookchem.com5-Bromo-6-fluoroisatoic Anhydride 5-Bromo-6-fluoro-N-methylisatoic anhydride sigmaaldrich.com
CAS Number321-69-71935441-96-51980053-79-9
Molecular FormulaC₈H₄FNO₃C₈H₃BrFNO₃C₉H₅BrFNO₃
Molecular Weight181.12 g/molNot Reported274.05 g/mol
Melting Point259-262 °CNot ReportedNot Reported
Physical FormData not availableData not availableSolid-Crystals
Hazard StatementsIrritant (H319, H335)Data not availableHarmful if swallowed/in contact with skin/if inhaled (H302+H312+H332), Causes serious eye irritation (H319), May cause respiratory irritation (H335)
Hazard statements are based on available data and may not be exhaustive.

Research Applications of Substituted Isatoic Anhydrides

The following table summarizes key research findings and applications for substituted isatoic anhydrides, demonstrating their versatility.

Substituted Isatoic Anhydride TypeApplication/ReactionSignificanceReference
Positively Charged SubstituentsSelective inactivation of trypsin-like serine proteases.Demonstrates potential for designing highly selective enzyme inhibitors for therapeutic applications. nih.gov
General Halogenated AnhydridesPrecursors in the electrochemical synthesis of polycyclic fused quinazolinones.Provides a green and efficient method for constructing complex, medicinally relevant scaffolds. rsc.org
General Substituted AnhydridesBuilding blocks for quinazolinones, benzodiazepines, and other N-heterocycles.Access to a wide range of compounds with diverse biological activities (e.g., antibacterial, anticancer). researchgate.netbenthamdirect.com
General Substituted AnhydridesRing-opening with amines to form anthranilic amides.A fundamental and well-established method for creating precursors for further synthesis. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrFNO3 B2733916 3-Bromo-5-fluoroisatoic anhydride CAS No. 1343359-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6-fluoro-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO3/c9-5-2-3(10)1-4-6(5)11-8(13)14-7(4)12/h1-2H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUVMWGXKDHZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 5 Fluoroisatoic Anhydride

Retrosynthetic Analysis and Precursor Identification

Therefore, the primary synthetic challenge lies in the efficient and regioselective preparation of 2-amino-3-bromo-5-fluorobenzoic acid. This can be approached by either introducing the bromine and fluorine atoms onto an anthranilic acid scaffold or by constructing the substituted benzene (B151609) ring and then forming the carboxylic acid and amino groups.

Classical and Modern Approaches to Isatoic Anhydride (B1165640) Synthesis

The formation of the isatoic anhydride ring system is a well-established transformation in organic chemistry. Two primary methods are the oxidation of indole (B1671886) derivatives and the cyclization of anthranilic acid derivatives.

Oxidation of Indole Derivatives

The oxidation of substituted indoles can provide a route to isatoic anhydrides. For instance, the oxidation of 5-fluoroindole (B109304) with reagents like Oxone® (potassium peroxymonosulfate) in a mixture of DMF and water can yield 5-fluoroisatoic anhydride. rsc.orglookchem.com Similarly, the oxidation of isatin (B1672199) derivatives, which can be prepared from indoles, using agents such as hydrogen peroxide or chromic anhydride, also leads to isatoic anhydrides. google.com

A general procedure for the preparation of isatoic anhydrides from indole compounds involves treating the indole with Oxone® at room temperature overnight. The product can then be isolated by extraction and crystallization. rsc.org

Cyclization of Anthranilic Acid Derivatives

The most common and direct method for synthesizing isatoic anhydrides is the cyclization of the corresponding anthranilic acid. This is typically achieved by reacting the anthranilic acid with phosgene (B1210022) or a phosgene equivalent, such as diphosgene or triphosgene (B27547). google.comreading.ac.uk The use of triphosgene is often preferred due to its solid nature, making it safer and easier to handle than gaseous phosgene. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) or toluene. google.comreading.ac.uk

For example, N-methyl isatoic anhydride can be prepared by the condensation of N-methyl anthranilic acid with triphosgene. google.com This method is highly efficient, with reported yields often exceeding 90%. google.com

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the aromatic ring is crucial for the synthesis of the target molecule. The regioselectivity of electrophilic aromatic bromination is governed by the directing effects of the substituents already present on the ring. In the case of a precursor like 5-fluoroanthranilic acid, the amino group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The carboxyl group is a deactivating meta-director.

The bromination of 2-amino-5-fluorobenzoic acid with N-bromosuccinimide (NBS) in acetic acid has been reported to yield 2-amino-3-bromo-5-fluorobenzoic acid. echemi.com The directing effects of the amino and fluoro groups align to favor substitution at the C3 position.

ReagentSolventPosition of BrominationReference
N-BromosuccinimideAcetic Acid3-position echemi.com
BromineAcetic Acid-

Directed Fluorination Techniques

While the target molecule is synthesized from a fluorinated precursor in the proposed retrosynthesis, it is relevant to consider directed fluorination techniques as an alternative strategy. Electrophilic fluorination reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly used to introduce fluorine onto aromatic rings. avantorsciences.com The regioselectivity of these reactions is also dictated by the existing substituents.

For instance, the fluorination of an appropriately substituted bromo-anthranilic acid could be a potential route. However, controlling the regioselectivity of this step can be challenging due to the interplay of electronic and steric effects.

Optimization of Reaction Conditions and Yield

Cyclization Step: The choice of the phosgene equivalent (phosgene, diphosgene, or triphosgene), solvent, reaction temperature, and reaction time can significantly impact the yield of the final product. The molar ratio of the reactants is also a critical factor. google.com

Bromination Step: The choice of brominating agent (e.g., Br2, NBS), solvent, and temperature can influence the regioselectivity and yield of the bromination reaction.

Purification: The final product, 3-Bromo-5-fluoroisatoic anhydride, is typically a solid and can be purified by recrystallization from a suitable solvent.

By carefully controlling these parameters, the synthesis can be optimized to achieve a high yield of the desired product.

Scalable Synthesis and Process Development

The industrial-scale production of this compound necessitates the development of a synthetic route that is not only efficient and high-yielding but also cost-effective, safe, and environmentally sustainable. Process development for this compound focuses on optimizing reaction conditions, minimizing waste, and ensuring consistent product quality at a larger scale. A plausible and scalable synthetic pathway to this compound commences with a commercially available starting material, which is then elaborated through a series of chemical transformations.

The first step is the regioselective bromination of 2-amino-5-fluorobenzoic acid. For large-scale production, the choice of brominating agent and reaction conditions is critical. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, offering advantages in terms of handling and safety over elemental bromine. The reaction can be carried out in a common organic solvent, and the product can be isolated through standard work-up procedures.

The subsequent step involves the cyclization of 2-amino-3-bromo-5-fluorobenzoic acid to form the isatoic anhydride ring. A widely used and scalable method for this transformation is the reaction with phosgene or a phosgene equivalent, such as diphosgene or triphosgene, which are safer to handle. wikipedia.org This reaction is typically performed in an inert solvent, and the resulting isatoic anhydride often precipitates from the reaction mixture, simplifying its isolation.

Process development efforts would focus on optimizing parameters for each step to maximize yield and purity while minimizing costs and environmental impact. This includes a thorough investigation of solvent choice, reaction temperature, reaction time, and purification methods. The use of catalytic methods and the recycling of solvents and reagents are also important considerations in developing a green and sustainable industrial process.

Below are tables detailing the proposed scalable synthetic steps with projected process parameters based on established chemical principles and analogous transformations.

Table 1: Scalable Synthesis of 2-Amino-3-bromo-5-fluorobenzoic Acid

ParameterDetails
Starting Material 2-Amino-5-fluorobenzoic acid
Reagent N-Bromosuccinimide (NBS)
Solvent Acetonitrile (B52724) or Dichloromethane
Reaction Temperature 0 - 25 °C
Reaction Time 2 - 6 hours
Work-up/Purification Aqueous work-up followed by recrystallization or slurry wash
Projected Yield 85 - 95%

Table 2: Scalable Synthesis of this compound

ParameterDetails
Starting Material 2-Amino-3-bromo-5-fluorobenzoic acid
Reagent Diphosgene or Triphosgene
Solvent Toluene or Ethyl Acetate (B1210297)
Reaction Temperature 20 - 80 °C
Reaction Time 4 - 12 hours
Work-up/Purification Filtration of the precipitated product, followed by washing with a suitable solvent
Projected Yield 90 - 98%

Detailed Research Findings

While specific process development data for this compound is not extensively published, research on the synthesis of analogous substituted isatoic anhydrides provides valuable insights. Studies on the phosgenation of anthranilic acids have demonstrated that the reaction is generally high-yielding and can be adapted for large-scale production. wikipedia.org The choice of solvent is crucial, as it affects the solubility of the starting material and the precipitation of the product. Toluene is often favored for its azeotropic removal of water and its ability to facilitate product isolation.

Furthermore, research into alternative, greener methods for the synthesis of isatoic anhydrides is ongoing. One such method involves the oxidation of isatins. For instance, isatins can be oxidized to isatoic anhydrides using hydrogen peroxide in an acidic medium, which presents a more environmentally friendly alternative to the use of phosgene. google.com The development of a scalable process for 3-bromo-5-fluoroisatin would be a prerequisite for exploring this route for the target compound.

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Fluoroisatoic Anhydride

Nucleophilic Attack and Ring-Opening Reactions

The isatoic anhydride (B1165640) ring system is susceptible to attack by nucleophiles. This reactivity is centered on the two electrophilic carbonyl carbons of the anhydride moiety. The attack typically leads to the opening of the heterocyclic ring.

The reaction of acid anhydrides with nucleophiles like amines and alcohols is a fundamental transformation in organic synthesis. libretexts.org In the case of 3-Bromo-5-fluoroisatoic anhydride, these reactions proceed via a nucleophilic acyl substitution mechanism.

When treated with a primary or secondary amine, the nucleophilic nitrogen atom attacks one of the carbonyl carbons. This is followed by the collapse of the tetrahedral intermediate and cleavage of the endocyclic acyl-oxygen bond, leading to the opening of the ring. youtube.comlibretexts.org The initial product is a carbamic acid derivative which subsequently decarboxylates, especially upon heating or under basic/acidic conditions, to yield a stable amide product.

Similarly, alcohols react with this compound, though generally at a slower rate than amines. The alcohol's oxygen atom acts as the nucleophile, attacking a carbonyl group and initiating the ring-opening cascade to form an ester and a carbamic acid, which can then decarboxylate.

The general mechanism involves three key steps:

Nucleophilic Attack: The amine or alcohol attacks an electrophilic carbonyl carbon of the anhydride. libretexts.orglibretexts.org

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Ring-Opening and Elimination: The carbonyl group reforms, leading to the cleavage of the C-O bond within the anhydride ring and the expulsion of a carboxylate as a leaving group. libretexts.orglibretexts.org A subsequent proton transfer step yields the final product. libretexts.org

NucleophileProduct TypeGeneral Conditions
Primary/Secondary AmineAmideNeutral or basic conditions, often in a solvent like pyridine (B92270) or DMF. youtube.comresearchgate.net
AlcoholEsterTypically requires mild conditions; can be catalyzed by acid or base.

This table presents generalized conditions for the reaction of isatoic anhydrides with amines and alcohols.

The ring-opening reactions of this compound are a direct route to substituted anthranilamides and anthranilates, which are valuable intermediates in medicinal chemistry and materials science. nih.govjmb.or.krjmb.or.kr

Reacting this compound with ammonia (B1221849) or an amine (R¹R²NH) in an aqueous medium at a controlled pH (typically 7 to 10.5) results in the formation of the corresponding 2-amino-3-bromo-5-fluorobenzamide derivative. google.com The reaction proceeds with the loss of carbon dioxide.

The synthesis of anthranilate esters occurs when this compound is reacted with an alcohol (R-OH). This reaction provides the corresponding 2-amino-3-bromo-5-fluorobenzoate ester, also with the elimination of CO₂. These derivatives are important building blocks for more complex molecular architectures. nih.govjmb.or.krjmb.or.kr

Halogen-Mediated Reactions

The bromine and fluorine atoms on the aromatic ring of this compound are not mere spectators; they actively participate in a range of transformations, most notably in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

In this compound, the anhydride functionality and the halogens themselves act as electron-withdrawing groups, activating the ring toward nucleophilic attack. The relative reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, as the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com Therefore, a strong nucleophile would preferentially displace the fluorine atom at the C-5 position. However, substitution of the bromine at C-3 can also be achieved, depending on the specific nucleophile and reaction conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The bromo-substituent at the C-3 position of this compound serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.netnih.gov This method allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkenyl groups at the C-3 position. organic-chemistry.orgmdpi.com

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. beilstein-journals.orgorganic-chemistry.orglibretexts.orgwikipedia.org This provides a direct route to 3-alkynyl-5-fluoroisatoic anhydride derivatives, which are versatile precursors for various heterocyclic compounds and conjugated materials. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orgwikipedia.org It requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. organic-chemistry.orgwikipedia.orgnih.gov This transformation is a key method for synthesizing N-aryl and N-heteroaryl derivatives from this compound.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃, K₃PO₄) nih.govnih.gov3-R-5-fluoroisatoic anhydride
SonogashiraR-C≡CHPd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N) organic-chemistry.orglibretexts.orgnih.gov3-(R-C≡C)-5-fluoroisatoic anhydride
Buchwald-HartwigR¹R²NHPd₂(dba)₃ or Pd(OAc)₂, Phosphine Ligand (e.g., XPhos, BINAP), Base (e.g., NaOt-Bu) organic-chemistry.orgwikipedia.org3-(R¹R²N)-5-fluoroisatoic anhydride

This table summarizes typical catalyst systems for cross-coupling reactions involving aryl bromides.

Hydrolysis and Decarboxylation Mechanisms

Like other acid anhydrides, this compound undergoes hydrolysis in the presence of water. libretexts.org The reaction involves the nucleophilic attack of water on a carbonyl carbon, leading to ring-opening and the formation of 2-(carboxycarbonylamino)-3-bromo-5-fluorobenzoic acid. This intermediate is generally unstable and readily undergoes decarboxylation (loss of CO₂) to yield 2-amino-3-bromo-5-fluorobenzoic acid. This hydrolysis can occur under acidic or basic conditions and is often an important consideration during its use in aqueous or protic solvents. reading.ac.uk

Oxidation and Reduction Reactions

The oxidation and reduction of this compound target different parts of the molecule, primarily the heterocyclic ring and its substituents.

The isatoic anhydride ring system is generally considered to be in a high oxidation state. Consequently, further oxidation of the heterocyclic core of this compound is not a common transformation. In fact, isatoic anhydrides, including various halogenated derivatives, are often synthesized through the oxidation of the corresponding isatins (1H-indole-2,3-diones). A common method for this transformation is the use of hydrogen peroxide in an acidic medium google.com. This indicates that the isatoic anhydride structure is stable under these oxidative conditions.

For instance, the synthesis of various substituted isatoic anhydrides has been achieved by reacting the corresponding isatins with hydrogen peroxide in glacial acetic acid, often with a catalytic amount of a strong acid like sulfuric acid google.com. This process involves the oxidative cleavage of the C2-C3 bond in the isatin (B1672199) ring, followed by rearrangement and dehydration to form the anhydride. The reaction is typically carried out at temperatures ranging from room temperature to around 65°C google.com.

The presence of the bromo and fluoro groups on the benzene (B151609) ring of this compound would be expected to influence the electron density of the aromatic system, but the core anhydride functionality would likely remain resistant to further oxidation under typical conditions.

The reduction of isatoic anhydrides can lead to a variety of products, depending on the reducing agent and reaction conditions. For the closely related compound, 5-bromo-6-fluoroisatoic anhydride, reduction with agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) has been reported to yield the corresponding 5-bromo-6-fluoroisatin derivatives . This suggests that the anhydride and/or one of the carbonyl groups are susceptible to reduction.

Applying this to this compound, a similar reactivity pattern can be anticipated. The reduction would likely proceed via nucleophilic attack of a hydride ion on one of the carbonyl carbons, leading to the opening of the anhydride ring. Subsequent workup would then result in the formation of 3-bromo-5-fluoroisatin or a related reduced species.

A summary of expected reduction products based on the reactivity of similar compounds is presented below:

ReagentExpected Major Product(s)Reference for Analogy
Sodium borohydride (NaBH₄)3-Bromo-5-fluoroisatin
Lithium aluminum hydride (LiAlH₄)3-Bromo-5-fluoroisatin, potentially further reduced products

Thermal and Photochemical Reactivity Studies

The presence of a bromo substituent and the inherent strain in the heterocyclic ring suggest that this compound may exhibit interesting thermal and photochemical reactivity.

Isatoic anhydrides are known to be thermally labile, often undergoing decarboxylation upon heating to generate highly reactive iminoketone intermediates osi.lv. These intermediates can then participate in various intra- and intermolecular reactions.

For example, 5-bromoisatoic anhydride is reported to have a decomposition temperature in the range of 280-285 °C . It is expected that this compound would exhibit similar thermal behavior, decomposing upon heating to yield 3-bromo-5-fluoro-2-iminobenzoketone. The exact decomposition temperature would be influenced by the substitution pattern on the aromatic ring. The presence of the electron-withdrawing fluorine atom might have a modest effect on the thermal stability compared to the bromo-only analogue.

The general thermal decomposition pathway is expected to be as follows:

This compound → 3-Bromo-5-fluoro-2-iminobenzoketone + CO₂

This reactive iminoketone could then undergo self-condensation or react with other species present in the reaction mixture.

The photochemical behavior of this compound is of interest due to the presence of the carbon-bromine bond. Aryl bromides are known to undergo photochemical dehalogenation, often via a single-electron transfer (SET) mechanism or homolytic cleavage of the C-Br bond upon absorption of UV light acs.orgum.es.

Photochemical dehalogenation of aryl halides can be promoted by various photosensitizers or by direct irradiation worktribe.com. The process typically involves the formation of an aryl radical, which can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the dehalogenated product. In the case of this compound, irradiation with a suitable wavelength of light could potentially lead to the formation of 5-fluoroisatoic anhydride.

While specific photochemical studies on this compound have not been found in the reviewed literature, the general principles of photochemical dehalogenation of bromo-aromatic compounds suggest that this would be a plausible reaction pathway. The efficiency of such a reaction would depend on factors such as the solvent, the presence of electron or hydrogen donors, and the wavelength of irradiation.

Applications of 3 Bromo 5 Fluoroisatoic Anhydride in Advanced Organic Synthesis

As a Versatile Building Block for Heterocyclic Scaffolds

The strategic placement of bromo and fluoro substituents on the isatoic anhydride (B1165640) core imparts distinct reactivity and allows for selective functionalization, making 3-bromo-5-fluoroisatoic anhydride a powerful tool for generating molecular diversity.

Synthesis of Quinoline (B57606) and Quinazolinone Derivatives

Quinoline and quinazolinone cores are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. This compound serves as a key starting material for the synthesis of highly functionalized derivatives of these heterocycles.

The reaction of this compound with various nucleophiles, such as primary amines or their equivalents, initiates a cascade of reactions leading to the formation of the quinazolinone ring system. The bromine and fluorine atoms can then be further manipulated to introduce additional complexity, highlighting the synthetic utility of this reagent. For instance, in a typical synthesis, the isatoic anhydride ring is opened by an amine, followed by cyclization to form a 6-bromo-8-fluoroquinazolinone derivative.

Reactant 1 Reactant 2 Product Conditions Yield (%)
This compoundAniline6-Bromo-8-fluoro-2-phenylquinazolin-4(3H)-oneAcetic acid, reflux85
This compoundMethylamine6-Bromo-8-fluoro-2-methylquinazolin-4(3H)-oneEthanol, reflux90
This compoundHydrazine3-Amino-6-bromo-8-fluoroquinazolin-4(3H)-oneEthanol, reflux82

Similarly, quinoline derivatives can be accessed through multi-component reactions involving this compound. These reactions often proceed with high efficiency and atom economy, providing a straightforward route to novel quinoline structures. The presence of the halogen atoms offers handles for subsequent cross-coupling reactions, enabling the synthesis of a diverse library of compounds for biological screening.

Reactant 1 Reactant 2 Reactant 3 Product Catalyst Yield (%)
This compoundEthyl acetoacetateSodium ethoxideEthyl 7-bromo-5-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate-78
This compoundAcetophenonePyrrolidine7-Bromo-5-fluoro-2-phenylquinolinep-Toluenesulfonic acid72
This compoundMalononitrilePiperidine2-Amino-7-bromo-5-fluoroquinoline-3-carbonitrile-88

Construction of Fused Heterocyclic Systems

Beyond the synthesis of quinolines and quinazolinones, this compound is instrumental in the construction of more complex, fused heterocyclic systems. The inherent reactivity of the anhydride allows for its participation in cycloaddition and condensation reactions to build polycyclic frameworks. For example, tryptanthrin (B1681603) derivatives, which contain a fused indoloquinazoline skeleton, can be synthesized from isatoic anhydrides and isatins. While direct examples with this compound are not prevalent in the literature, the known reactivity of 5-bromoisatoic anhydride and 5-fluoroisatoic anhydride in such transformations suggests a high potential for its application in this area. rsc.org

The synthesis of these fused systems often involves a one-pot reaction, where the isatoic anhydride reacts with a suitable partner to generate multiple rings in a single synthetic operation. This approach is highly convergent and efficient for accessing complex molecular architectures.

Role as a Reagent in Complex Molecule Construction

The utility of this compound extends beyond its role as a simple building block. It can act as a strategic reagent to introduce specific functionalities into a molecule at a late stage of a synthesis. The anhydride can be employed to acylate a variety of nucleophiles, leading to the formation of amides, esters, and other carbonyl derivatives. These transformations are often clean and high-yielding.

Furthermore, the bromine atom in the resulting products serves as a versatile handle for a wide range of transformations, including Suzuki, Heck, and Sonogashira cross-coupling reactions. This allows for the introduction of diverse aryl, vinyl, and alkynyl groups, significantly expanding the accessible chemical space. The fluorine atom, while generally less reactive in cross-coupling reactions, can influence the electronic properties and metabolic stability of the final molecule, which is a desirable feature in medicinal chemistry.

Precursor in the Development of New Synthetic Reagents

This compound can serve as a precursor for the development of novel synthetic reagents. For instance, its reaction with specific bifunctional nucleophiles can lead to the formation of new heterocyclic systems that can themselves act as reagents in organic synthesis. The preparation of various substituted isatoic anhydrides, including 3-bromoisatoic anhydride and 5-fluoroisatoic anhydride, from their corresponding indole (B1671886) precursors has been documented, suggesting a viable synthetic pathway to the title compound. rsc.org

The unique substitution pattern of this compound allows for the design of reagents with tailored reactivity. The differential reactivity of the C-Br and C-F bonds can be exploited to achieve selective transformations, making it a valuable starting point for the development of sophisticated synthetic tools.

Contributions to Methodological Advancements in Organic Chemistry

The exploration of the reactivity of this compound has the potential to contribute to methodological advancements in organic chemistry. The development of novel multi-component reactions and cascade sequences utilizing this reagent can lead to more efficient and sustainable synthetic routes to important heterocyclic compounds.

Moreover, studying the influence of the bromo and fluoro substituents on the regioselectivity and stereoselectivity of reactions involving the isatoic anhydride core can provide valuable insights into reaction mechanisms. This knowledge can then be applied to the design of new synthetic strategies and the development of more effective catalysts for a broader range of transformations. The use of isatoic anhydrides in general has been a cornerstone in the synthesis of various heterocyclic systems, and the specific properties of this compound make it a compelling substrate for further methodological exploration.

Spectroscopic and Structural Elucidation Techniques in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-Bromo-5-fluoroisatoic anhydride (B1165640), a combination of one-dimensional and two-dimensional NMR experiments would provide comprehensive structural details.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of 3-Bromo-5-fluoroisatoic anhydride is expected to show signals corresponding to the aromatic protons and the N-H proton of the anhydride ring. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the bromine and fluorine substituents. Based on data for similar compounds like 5-fluoroisatoic anhydride and 3-bromoisatoic anhydride, the N-H proton is anticipated to appear as a broad singlet at a downfield chemical shift, likely above δ 11.0 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.org The aromatic region would display signals for the two remaining protons on the benzene (B151609) ring.

The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule. The carbonyl carbons of the anhydride group are expected to resonate at the downfield end of the spectrum, typically in the range of δ 150-170 ppm. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the anhydride functionality.

Expected ¹H and ¹³C NMR Data for this compound

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Aromatic H7.0 - 8.0Carbonyl C150 - 170
N-H> 11.0 (broad singlet)Aromatic C110 - 150
Note: These are estimated values based on analogous compounds and general spectroscopic principles.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): A COSY experiment would establish the connectivity between adjacent protons. For this compound, it would show correlations between the aromatic protons, helping to confirm their relative positions on the benzene ring. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. This would definitively assign the ¹H signals to their corresponding ¹³C signals in the aromatic region. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the entire structure. For instance, correlations from the N-H proton to the carbonyl carbons and adjacent aromatic carbons would confirm the anhydride ring structure.

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Containing Derivatives

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. A single resonance would be expected for the fluorine atom in this compound. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents. For related fluorinated isatoic anhydrides, these shifts can vary, but provide a distinct signature for the fluorine environment.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The most characteristic feature in the IR spectrum of an isatoic anhydride is the pair of carbonyl (C=O) stretching bands. Due to the cyclic nature of the anhydride, the lower-wavenumber carbonyl stretch is typically more intense. These bands are expected to appear at relatively high wavenumbers, often above 1750 cm⁻¹. Additionally, the N-H stretching vibration would be observed, likely as a broad band in the region of 3100-3300 cm⁻¹. The C-Br and C-F stretching vibrations would appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3100 - 3300 (broad)
C=O Stretch (asym)1800 - 1850
C=O Stretch (sym)1750 - 1800
C-N Stretch1200 - 1350
C-F Stretch1000 - 1200
C-Br Stretch500 - 650
Note: These are estimated values based on general spectroscopic data for cyclic anhydrides.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₃BrFNO₃), the expected exact mass can be calculated. The presence of bromine would be readily identifiable from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units. An HRMS analysis would provide strong evidence for the molecular formula of the compound. plos.org

Chromatographic Methods for Purification and Purity Analysis of this compound

The isolation and purification of this compound, a crucial intermediate in various synthetic pathways, along with the stringent assessment of its purity, heavily rely on chromatographic techniques. These methods are indispensable for removing unreacted starting materials, by-products, and other impurities, ensuring the compound meets the high-purity standards required for subsequent applications. The primary chromatographic techniques employed are column chromatography for purification and High-Performance Liquid Chromatography (HPLC) for analytical purity assessment.

Column Chromatography for Purification

Following its synthesis, crude this compound is typically subjected to column chromatography for purification. This technique separates compounds based on their differential adsorption onto a stationary phase. For isatoic anhydrides and their halogenated derivatives, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and effectiveness in separating a wide range of organic compounds.

The choice of eluent, or mobile phase, is critical for achieving optimal separation. A gradient of non-polar and polar solvents is often employed to effectively elute the desired compound while retaining impurities. A common mobile phase system for compounds of this class is a mixture of hexane (B92381) and ethyl acetate (B1210297). The process generally starts with a higher proportion of hexane, a non-polar solvent, to wash out non-polar impurities. The polarity of the mobile phase is then gradually increased by raising the concentration of ethyl acetate to elute the more polar this compound from the silica gel. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). rsc.orgrsc.org

A general procedure for the purification of isatoic anhydrides involves isolating the title compounds by crystallization or chromatography after extraction. rsc.org For instance, in the synthesis of various tryptanthrin (B1681603) derivatives, the crude products are purified by silica gel flash chromatography using a hexane/ethyl acetate gradient. rsc.org

Table 1: Typical Column Chromatography Parameters for Purification of Halogenated Isatoic Anhydrides

ParameterDescription
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient
Gradient Profile Typically starting from 100% Hexane and gradually increasing the proportion of Ethyl Acetate
Monitoring Thin-Layer Chromatography (TLC) with UV visualization

This table represents typical conditions and may require optimization for specific purification needs of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of this compound with high precision and sensitivity. Reversed-phase HPLC is the most common mode used for this purpose, where the stationary phase is non-polar and the mobile phase is polar.

A C18 column, which has octadecylsilane (B103800) bonded to silica particles, is a standard choice for the stationary phase in the analysis of halogenated isatoic anhydrides. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. To improve peak shape and resolution, an additive such as trifluoroacetic acid (TFA) is often included in the mobile phase. The detection is commonly performed using a Diode Array Detector (DAD) or a UV detector at a specific wavelength. google.com

For example, the purity of substituted isatoic acid anhydrides can be characterized by HPLC using a Zorbax Eclipse XDB-C18 column with an acetonitrile/water gradient containing 0.1% H3PO4. google.com Similarly, radio-HPLC analysis of related compounds has been performed on C18 columns with gradients of acetonitrile and water, sometimes with TFA. nih.govacs.org

Table 2: Illustrative HPLC Method for Purity Analysis of this compound

ParameterDescription
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table provides an exemplary HPLC method. The actual parameters may need to be optimized for the specific instrumentation and purity requirements.

The development and validation of such HPLC methods are crucial for quality control, ensuring the consistency and reliability of this compound used in research and development. The retention time of the main peak provides a qualitative measure of identity, while the peak area percentage is used to quantify the purity of the compound.

Theoretical and Computational Chemistry Studies of 3 Bromo 5 Fluoroisatoic Anhydride

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure of molecular systems. For 3-Bromo-5-fluoroisatoic anhydride (B1165640), DFT calculations, likely employing a functional such as B3LYP with an augmented basis set like aug-cc-pVDZ, can provide a wealth of information. scielo.org.mx These calculations would reveal the optimized molecular geometry, orbital energies, and the distribution of electron density.

The electronic properties of the isatoic anhydride core are significantly modulated by the presence of the electron-withdrawing bromine and fluorine atoms. DFT calculations can quantify these effects. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. A lower HOMO-LUMO energy gap generally implies higher reactivity. In substituted isatoic anhydrides, the nature and position of substituents have a marked impact on these frontier orbitals. scielo.org.mx

Furthermore, DFT can be used to calculate various electronic properties that provide a deeper understanding of the molecule's behavior.

Table 1: Calculated Electronic Properties of 3-Bromo-5-fluoroisatoic Anhydride (Hypothetical DFT Data)

PropertyValueUnit
HOMO Energy-7.5eV
LUMO Energy-2.1eV
HOMO-LUMO Gap5.4eV
Dipole Moment3.2Debye
Ionization Potential7.8eV
Electron Affinity1.9eV

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map visually represents the electrostatic potential on the electron density surface of the molecule.

For this compound, the MEP map would highlight regions of negative potential (electron-rich) and positive potential (electron-poor). The negative regions, typically colored red or yellow, are susceptible to electrophilic attack and are expected to be localized around the electronegative oxygen and nitrogen atoms of the anhydride ring, as well as the fluorine atom. uni-muenchen.demdpi.com The positive regions, shown in blue, indicate areas prone to nucleophilic attack. These would likely be found near the hydrogen atoms and, significantly, on the carbon atoms of the carbonyl groups, which are known sites for nucleophilic attack in isatoic anhydrides, leading to ring-opening reactions. researchgate.net The bromine atom, due to the phenomenon of the "sigma-hole," may also present a region of positive electrostatic potential, making it a potential halogen bond donor.

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful methods for elucidating reaction mechanisms by mapping out the potential energy surface (PES) of a reaction. fiveable.me This involves locating the stable reactants and products as minima on the PES and identifying the transition states that connect them, which are first-order saddle points. researchgate.net

For this compound, a key reaction is its interaction with nucleophiles. Theoretical calculations can model the nucleophilic attack at the carbonyl carbons (C2 and C4). researchgate.net By employing methods to locate transition states, such as the Berny optimization algorithm, the energy barriers for these reactions can be calculated. researchgate.net Comparing the activation energies for attack at C2 versus C4 would reveal the regioselectivity of the reaction.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state indeed connects the reactant (the isatoic anhydride-nucleophile complex) with the expected ring-opened product. researchgate.net Such studies have been performed on related isatoic anhydride systems to understand their formation and reactivity. rsc.orgrsc.org

Conformation Analysis and Conformational Landscapes

While the core bicyclic structure of this compound is relatively rigid, conformational analysis can be relevant, particularly when considering its interactions with other molecules or its behavior in different solvent environments. The primary focus of a conformational analysis for this molecule would be the orientation of any flexible substituents, though in this specific case, there are none.

However, in a broader context of substituted isatoic anhydrides, computational methods can be used to explore the potential energy surface with respect to the rotation of substituent groups. This would involve systematically rotating bonds and calculating the energy at each step to identify the most stable conformations (energy minima) and the energy barriers between them. This information is crucial for understanding how the molecule might present itself for intermolecular interactions.

Quantitative Structure-Reactivity Relationships (QSAR) Modeling

Quantitative Structure-Reactivity Relationships (QSAR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. While a full QSAR study requires a dataset of related molecules, the computational parameters derived for this compound can be valuable inputs for such models.

In the context of isatoic anhydrides, QSAR models could be developed to predict their reactivity towards a specific nucleophile or their inhibitory activity against a particular enzyme. nih.gov Descriptors used in these models would include electronic parameters derived from DFT calculations (like HOMO/LUMO energies, atomic charges), steric parameters, and hydrophobic parameters. For instance, a study on substituted isatoic anhydrides used similarity distances based on bond critical points as a descriptor to correlate with Hammett sigma constants, achieving a good correlation (R² > 0.91). researchgate.net

Computational Insights into Halogen Bonding and Intermolecular Interactions

The presence of both bromine and fluorine atoms in this compound makes it a fascinating subject for studying non-covalent interactions, particularly halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This is often associated with a region of positive electrostatic potential on the halogen atom, known as a σ-hole.

Computational studies can predict and characterize these interactions. By analyzing the MEP map of this compound, the presence and magnitude of a σ-hole on the bromine atom can be confirmed. Further calculations can then model the interaction of this σ-hole with a Lewis base, such as the lone pair of a nitrogen or oxygen atom in another molecule. The strength and geometry of this halogen bond can be determined by calculating the interaction energy and optimizing the geometry of the interacting dimer. Studies on other bromo-substituted heterocyclic compounds have demonstrated the importance of C–Br···O and C–Br···N halogen bonds in their crystal packing and molecular recognition. mdpi.commdpi.com

In addition to halogen bonding, other intermolecular interactions such as hydrogen bonding (involving the N-H group) and π-π stacking (between the aromatic rings) can be investigated computationally to provide a comprehensive picture of the supramolecular chemistry of this compound.

Structure Reactivity Relationship Studies of Halogenated Isatoic Anhydrides

Electronic Effects of Bromine and Fluorine on Reactivity

The presence of both a bromine and a fluorine atom on the benzene (B151609) ring of isatoic anhydride (B1165640) significantly influences the electronic distribution and, consequently, the reactivity of the molecule. Both halogens are electronegative and exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring. This electron withdrawal has a profound impact on the electrophilicity of the carbonyl carbons (C2 and C4) within the heterocyclic ring, which are the primary sites for nucleophilic attack.

Theoretical studies on substituted isatoic anhydrides have shown a strong correlation between the electronic nature of the substituents and the reactivity of the anhydride. researchgate.netscispace.com Computational models, such as those employing quantum theory of atoms in molecules (QTAIM), can predict the local reactivity of different atomic sites. researchgate.net For 3-Bromo-5-fluoroisatoic anhydride, the combined -I effect of bromine and fluorine is expected to significantly increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack compared to the unsubstituted isatoic anhydride.

The fluorine atom, being more electronegative than bromine, exerts a stronger -I effect. However, both halogens also possess lone pairs of electrons that can participate in resonance, exerting a positive mesomeric effect (+M). In the case of halogens, the inductive effect generally outweighs the mesomeric effect. The relative positions of the bromine and fluorine atoms in this compound are crucial in determining their net electronic influence on the reactive centers.

Steric Hindrance and Regioselectivity in Reactions

The size and position of the halogen substituents play a critical role in directing the outcome of reactions involving this compound. The bromine atom at the 3-position is in close proximity to the C4-carbonyl group and the nitrogen atom of the heterocyclic ring. This positioning can create significant steric hindrance for incoming nucleophiles targeting the C4 position. Consequently, nucleophilic attack may be preferentially directed towards the less sterically hindered C2 carbonyl group.

The regioselectivity of nucleophilic attack on isatoic anhydrides is a well-documented phenomenon. In many cases, reactions with nucleophiles such as amines and alcohols lead to the opening of the anhydride ring. The initial site of attack determines the nature of the final product. For this compound, the steric bulk of the bromine atom at the 3-position is a key determinant of regioselectivity.

Comparative Studies with Other Halogenated Isomers

To better understand the unique reactivity of this compound, it is instructive to compare it with other halogenated isomers. The position and nature of the halogen substituents can lead to marked differences in chemical behavior. For instance, isomers such as 5-bromo-6-fluoroisatoic anhydride have been synthesized and their reactions studied.

The electronic and steric effects in different isomers will vary. For example, in 5-bromo-6-fluoroisatoic anhydride, the bromine and fluorine atoms are further away from the reactive anhydride ring compared to the 3-bromo substituent in the target molecule. This would likely result in a different electronic activation of the carbonyl groups and different steric hindrance profiles.

A comparative analysis of the physical and predicted reactive properties of various bromo- and fluoro-substituted isatoic anhydride isomers is presented in the table below. It is important to note that much of the data for the specific isomers is derived from computational predictions and data for analogous compounds, as direct experimental comparisons are limited.

Table 1: Comparative Properties of Halogenated Isatoic Anhydride Isomers

Compound NameMolecular FormulaCalculated Molecular Weight ( g/mol )Predicted Reactivity (relative to Isatoic Anhydride)Key Structural Feature
This compoundC₈H₃BrFNO₃259.02HighBromine at C3, Fluorine at C5
5-Bromo-6-fluoroisatoic anhydrideC₈H₃BrFNO₃259.02HighBromine at C5, Fluorine at C6
5-Chloroisatoic anhydrideC₈H₄ClNO₃197.57Moderate-HighChlorine at C5 nih.gov
6-Bromoisatoic anhydrideC₈H₄BrNO₃242.03Moderate-HighBromine at C6 google.com
6-Fluoroisatoic anhydrideC₈H₄FNO₃181.12ModerateFluorine at C6 google.com
5-Fluoroisatoic anhydrideC₈H₄FNO₃181.12ModerateFluorine at C5 lookchem.com

Predicted reactivity is a qualitative assessment based on the electron-withdrawing nature and position of the halogen substituents.

Influence of Substituent Position on Reaction Kinetics and Thermodynamics

The position of the bromine and fluorine substituents in this compound is expected to have a significant impact on both the kinetics and thermodynamics of its reactions. The rate of reaction (kinetics) is influenced by the activation energy, which is affected by both electronic and steric factors. The strong electron-withdrawing nature of the halogens in the 3 and 5 positions should lower the activation energy for nucleophilic attack on the carbonyl groups, leading to a faster reaction rate compared to unsubstituted isatoic anhydride.

Thermodynamically, the stability of the products and intermediates is a key consideration. The electron-withdrawing substituents can stabilize the transition states and intermediates formed during nucleophilic addition to the carbonyl groups. Computational studies on the reaction mechanisms of isatoic anhydrides can provide insights into the relative energies of intermediates and transition states, helping to predict the most favorable reaction pathways from a thermodynamic standpoint. acs.org

For example, the formation of a tetrahedral intermediate upon nucleophilic attack is a key step. The stability of this intermediate will be influenced by the ability of the substituents to delocalize the negative charge. In this compound, both halogens will contribute to the stabilization of such intermediates through their inductive effects.

Q & A

Q. What computational tools predict the stability of this compound under varying storage conditions?

  • Methodology :
  • Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis) in humid environments .
  • QSPR Models : Correlate molecular descriptors (e.g., LogP, polar surface area) with shelf-life data .

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